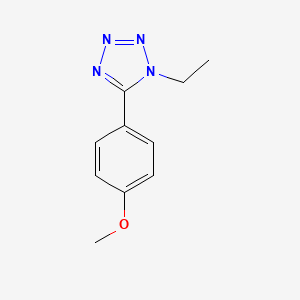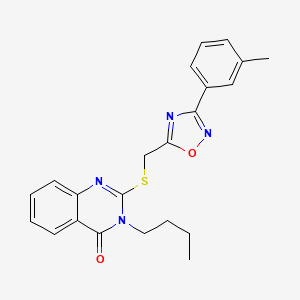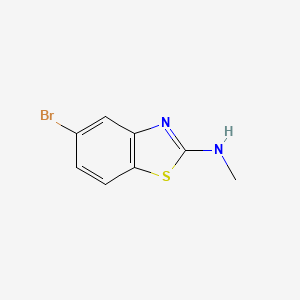
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, also known as EET, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. EET is a synthetic molecule that belongs to the family of cyanoacrylates, which are widely used in the field of organic chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Cytotoxic Potency Against Cancer Cell Lines : Compounds related to (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile have been synthesized and tested for in vitro cytotoxic potency on human cancer cell lines. Certain derivatives exhibit significant cytotoxic activities, indicating potential for cancer therapy. For instance, derivatives containing a 5-nitrothiophen-2-yl ring have shown high potency, with some compounds being more effective than cisplatin and etoposide in inducing apoptosis in cancer cells (Sa̧czewski et al., 2004).
Optoelectronic Applications
- Nonlinear Optical Limiting for Optoelectronic Devices : Thiophene dyes derived from acrylonitrile, including structures related to the compound , have been developed for optoelectronic devices. These compounds demonstrate nonlinear absorption and optical limiting behavior, which are crucial for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan et al., 2018).
Corrosion Inhibition
- Protection of Mild Steel : Research on derivatives of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile has shown that certain compounds can act as effective corrosion inhibitors for mild steel in acidic environments. This application is significant for extending the lifespan of metal structures and components in industrial settings (Verma et al., 2016).
Chemical Synthesis and Molecular Interaction
- Novel Chemosensors for Metal Cations : Some derivatives have been synthesized and tested as potential chemosensors for various cations. These compounds exhibit selective fluorescence intensity changes upon interaction with specific metal ions, suggesting their usefulness in detecting and quantifying metal ions in different environments (Hranjec et al., 2012).
Antimicrobial Activities
- Antibacterial and Antifungal Properties : Certain acrylonitrile derivatives, including those structurally related to the compound of interest, have been explored for their antimicrobial activities. These studies have demonstrated moderate to significant efficacy against bacteria and fungi, highlighting their potential as antimicrobial agents (Vinusha et al., 2015).
Propiedades
IUPAC Name |
(E)-3-(4-ethoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-2-27-18-9-5-16(6-10-18)22-12-15(11-21)20-23-19(13-28-20)14-3-7-17(8-4-14)24(25)26/h3-10,12-13,22H,2H2,1H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOPIDZXPJUQGV-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide](/img/structure/B2885029.png)


![5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2885035.png)


![2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2885041.png)
![methyl 6-chloro-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2885042.png)
![ethyl 2-(3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2885043.png)




![2-(benzo[d]isoxazol-3-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2885048.png)